molecular formula C8H12O2 B8685949 2,3,3a,6,7,7a-Hexahydro-1-benzofuran-2-ol CAS No. 43087-49-6

2,3,3a,6,7,7a-Hexahydro-1-benzofuran-2-ol

Cat. No. B8685949
CAS RN: 43087-49-6
M. Wt: 140.18 g/mol
InChI Key: LSWTTYBLTMRSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,3a,6,7,7a-Hexahydro-1-benzofuran-2-ol is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3,3a,6,7,7a-Hexahydro-1-benzofuran-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,3a,6,7,7a-Hexahydro-1-benzofuran-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

43087-49-6

Product Name

2,3,3a,6,7,7a-Hexahydro-1-benzofuran-2-ol

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2,3,3a,6,7,7a-hexahydro-1-benzofuran-2-ol

InChI

InChI=1S/C8H12O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1,3,6-9H,2,4-5H2

InChI Key

LSWTTYBLTMRSJN-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC(O2)O)C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CC(C)C[Al+]CC(C)C
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O=C1CC2C=CCCC2O1
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Synthesis routes and methods II

Procedure details

A solution of 13.8 g of 7-oxabicyclo[4.3.0]non-2-en-8-one, prepared by following the procedures of E. J. Corey and T. Ravindranathan, Tetrahedron Letters, 4753 (1971), in 100 ml of dry methylene chloride (passed through Woelm activity grade I alumina prior to use) was stirred at -78° C. under argon as 19.0 ml (107 mmol) of diisobutylaluminum hydride was added dropwise over 0.5 hour. After 3 hours at -78° C. the reaction mixture was quenched at -78° C. by the slow addition of several ml of 10% aqueous hydrochloric acid. The resultant mixture was then stirred in an ice-water bath as 100 ml of 10% hydrochloric acid was added dropwise. The layers which formed were separated and the aqueous phase was extracted twice more with methylene chloride. The combined methylene chloride extracts were washed with brine and then with saturated aqueous sodium bicarbonate. The washed extract was dried (Na2SO4) and evaporated in vacuo to yield 12.3 g of 7-oxabicyclo[4.3.0]non-2-en-8-ol: ir (CHCl3) 14.3, 13.7, 10.87, 9.90, 9.61, 9.27, 6.90, 3.40, and 2.78 to 3.13μ (broad); nmr δ 1.0-3.0 (m, 7H), 4.0-4.8 (m, 2H) and 5.2-6.0 (m, 3H).
Name
7-oxabicyclo[4.3.0]non-2-en-8-one
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13.8 g
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reactant
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19 mL
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resultant mixture
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100 mL
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100 mL
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